molecular formula C23H20N2O2 B13550647 (2E)-2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide

(2E)-2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide

Cat. No.: B13550647
M. Wt: 356.4 g/mol
InChI Key: ZLIUXZVZBYOESH-XMHGGMMESA-N
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Description

2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is a complex organic compound with a unique structure that combines a naphthalene ring, a phenyl ring, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the reaction of naphthalen-1-amine with 2-(propan-2-yloxy)benzaldehyde in the presence of a base to form an imine intermediate. This intermediate is then subjected to a cyanoethylation reaction using acrylonitrile to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N-(naphthalen-2-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide
  • 2-cyano-N-(naphthalen-1-yl)-3-[2-(methoxy)phenyl]prop-2-enamide
  • 2-cyano-N-(naphthalen-1-yl)-3-[2-(ethoxy)phenyl]prop-2-enamide

Uniqueness

2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

(E)-2-cyano-N-naphthalen-1-yl-3-(2-propan-2-yloxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H20N2O2/c1-16(2)27-22-13-6-4-9-18(22)14-19(15-24)23(26)25-21-12-7-10-17-8-3-5-11-20(17)21/h3-14,16H,1-2H3,(H,25,26)/b19-14+

InChI Key

ZLIUXZVZBYOESH-XMHGGMMESA-N

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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